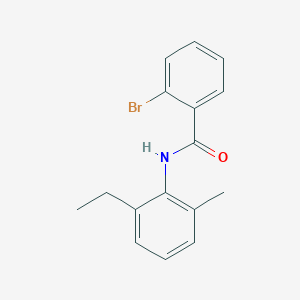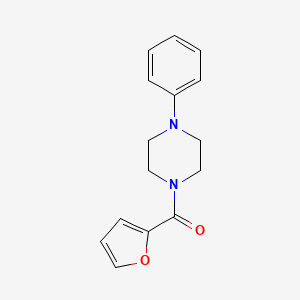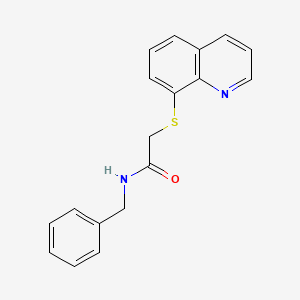![molecular formula C15H22N2O5S B5521956 1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)
1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including acetylation, substitution, and protection-deprotection strategies. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride demonstrates a typical approach, starting from ferulic acid acetylation and subsequent reactions with piperazine to yield monosubstituted piperazine derivatives (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as IR, 1H NMR, and MS. Studies on benzenesulfonamide compounds containing piperazine heterocycles revealed their pharmacological potential, with crystal structure determined by X-ray single crystal diffraction, providing insights into the conformational preferences and intermolecular interactions of such compounds (Jun-Li Xiao et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can lead to various bioactive molecules. For instance, the development of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the chemical versatility of piperazine derivatives and their potential therapeutic applications (D. Romero et al., 1994).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, crystal form, and stability, are crucial for their potential application. The synthesis and crystal structure of specific compounds provide valuable data for understanding these aspects, which are essential for drug formulation and material science applications.
Chemical Properties Analysis
The chemical properties, including reactivity, selectivity, and stability under various conditions, are fundamental for the application of piperazine derivatives in medicinal chemistry and material science. Research on the synthesis and evaluation of piperazine derivatives for binding to neurotransmitter transporters exemplifies the importance of understanding these chemical properties for the development of therapeutic agents (L. Hsin et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
A study by Romero et al. (1994) discussed the synthesis and evaluation of bis(heteroaryl)piperazines (BHAPs), a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the role of piperazine derivatives in antiviral research (Romero et al., 1994). Similarly, Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization in liquid chromatography, indicating the utility of sulfonated piperazine derivatives in analytical chemistry (Wu et al., 1997).
Chemical Modifications and Applications
Van Westrenen and Sherry (1992) explored the sulfomethylation of piperazine and polyazamacrocycles, demonstrating a route to mixed-side-chain macrocyclic chelates, which are significant in the development of contrast agents for medical imaging (Van Westrenen & Sherry, 1992). This process showcases the versatility of piperazine derivatives in creating complex molecular structures for biomedical applications.
Antagonistic Properties
Research by Borrmann et al. (2009) on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines led to the development of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity, highlighting the potential of piperazine derivatives in the design of receptor-specific drugs (Borrmann et al., 2009).
Analytical and Radioligand Applications
Plenevaux et al. (2000) discussed [18F]p-MPPF, a radiolabeled antagonist for studying 5-HT1A receptors with PET, illustrating the use of piperazine derivatives in neuroimaging to study neurotransmission (Plenevaux et al., 2000).
Eigenschaften
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-23(19,20)17-10-8-16(9-11-17)15(18)12-22-14-6-4-13(21-2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCRRQCEGRYDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)
![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)



![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)
![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B5521929.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)
![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)
